6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-Thia-2-azaspiro[34]octane-8-carboxylic acid is a spirocyclic compound that features a unique structure combining sulfur and nitrogen atoms within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid can be achieved through multiple synthetic routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These principles include optimizing reaction conditions to maximize yield and purity, as well as scaling up the synthesis process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom within the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in novel ways, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and target specific molecular structures.
Industry: The compound’s stability and reactivity make it useful in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Boc-8-hydroxy-6-thia-2-azaspiro[3.4]octane 6,6-dioxide
- 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 6,6-dioxide
Uniqueness
6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific combination of sulfur and nitrogen atoms within a spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.
Properties
Molecular Formula |
C7H11NO2S |
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Molecular Weight |
173.24 g/mol |
IUPAC Name |
6-thia-2-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C7H11NO2S/c9-6(10)5-1-11-4-7(5)2-8-3-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
FBIUMUGUIFYPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CNC2)CS1)C(=O)O |
Origin of Product |
United States |
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